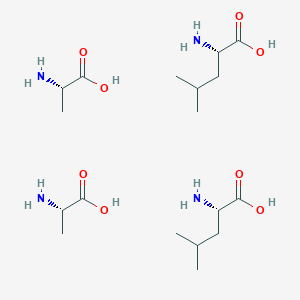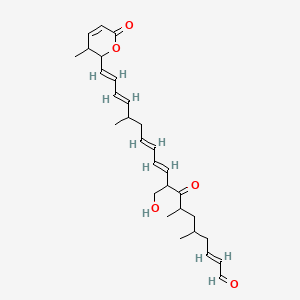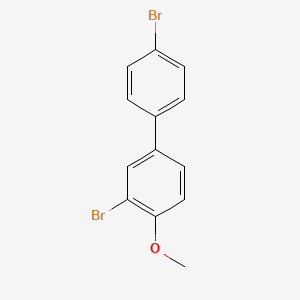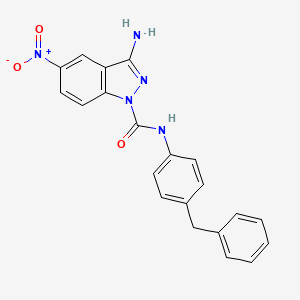
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid are organic compounds that belong to the class of amino acids. These compounds are essential in various biochemical processes and have significant roles in both biological and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of these amino acids often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acids, which are then extracted and purified for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid undergo various chemical reactions, including:
Oxidation: These amino acids can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert these amino acids into their respective alcohols.
Substitution: Amino acids can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include keto acids, alcohols, and substituted amino acids, which have diverse applications in pharmaceuticals and biochemistry.
Aplicaciones Científicas De Investigación
(2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid have numerous scientific research applications:
Chemistry: These amino acids are used as building blocks in the synthesis of peptides and proteins.
Biology: They play crucial roles in metabolic pathways and are involved in the synthesis of neurotransmitters and hormones.
Medicine: These compounds are used in the development of drugs for treating various diseases, including metabolic disorders and neurological conditions.
Industry: They are used in the production of food additives, cosmetics, and biodegradable plastics
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid involves their interaction with specific enzymes and receptors in the body. These amino acids act as substrates for enzymes involved in metabolic pathways, leading to the production of essential biomolecules. They also interact with receptors in the nervous system, influencing neurotransmission and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid include:
- (2S,3R)-3-amino-2-hydroxydecanoic acid
- (2S,3R)-3-methylglutamate
- (2S)-2-hydroxyoctanoic acid .
Uniqueness
What sets (2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid apart is their specific structural configuration, which imparts unique biochemical properties. These compounds are particularly effective in specific metabolic pathways and have distinct roles in the synthesis of neurotransmitters and other critical biomolecules.
Propiedades
Fórmula molecular |
C18H40N4O8 |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid |
InChI |
InChI=1S/2C6H13NO2.2C3H7NO2/c2*1-4(2)3-5(7)6(8)9;2*1-2(4)3(5)6/h2*4-5H,3,7H2,1-2H3,(H,8,9);2*2H,4H2,1H3,(H,5,6)/t2*5-;2*2-/m0000/s1 |
Clave InChI |
QQPNQZUSIGRVSP-CYPVLMBRSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)N.C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C(=O)O)N.CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)



![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)


![2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole](/img/structure/B12339386.png)



![tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate](/img/structure/B12339419.png)
![tert-Butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12339426.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12339428.png)
